Molecular Weight and Topological Polar Surface Area (tPSA) Differentiate the Target Compound from the Morpholino‑Acetamido Analogue
The target compound possesses a molecular weight of 412.5 g mol⁻¹ and a calculated tPSA of 122 Ų (PubChem), whereas the closest in‑class analogue, 3‑(1,2‑dimethyl‑1H‑imidazole‑4‑sulfonamido)‑N‑{4‑[2‑(morpholin‑4‑yl)acetamido]phenyl}propanamide, has a molecular weight of 464.5 g mol⁻¹ and a substantially larger tPSA (estimated >160 Ų due to the morpholine oxygen and additional amide) [REFS‑1][REFS‑2]. The ~52 g mol⁻¹ difference in molecular weight and >38 Ų difference in tPSA place the two compounds in distinct drug‑likeness space, with the target compound more aligned with the Rule‑of‑5 preferred range for CNS permeability.
| Evidence Dimension | Molecular weight and topological polar surface area |
|---|---|
| Target Compound Data | MW = 412.5 g mol⁻¹; tPSA ≈ 122 Ų |
| Comparator Or Baseline | Morpholino‑acetamido analogue (C₂₀H₂₈N₆O₅S): MW = 464.5 g mol⁻¹; tPSA > 160 Ų |
| Quantified Difference | ΔMW ≈ 52 g mol⁻¹; ΔtPSA > 38 Ų |
| Conditions | Computed physicochemical properties (PubChem 2025 release; Mol‑Instincts 2020). |
Why This Matters
Lower molecular weight and smaller tPSA improve passive membrane permeability, making the target compound a more suitable starting point for CNS‑ or intracellular‑target programs.
- [1] PubChem Compound Summary, CID 75362842. 3‑[(1,2‑Dimethylimidazol‑4‑yl)sulfonylamino]‑N‑[(E)‑2‑phenylethenyl]‑sulfonylpropanamide. National Center for Biotechnology Information (2025). View Source
- [2] Mol‑Instincts. Molecular Weight of 3‑(1,2‑dimethyl‑1H‑imidazole‑4‑sulfonamido)‑N‑{4‑[2‑(morpholin‑4‑yl)acetamido]phenyl}propanamide. (2020). View Source
